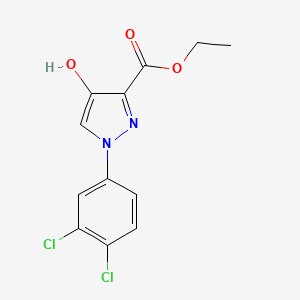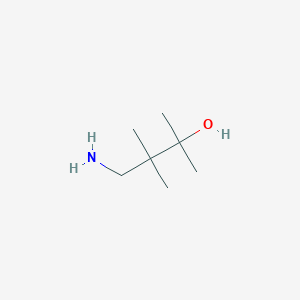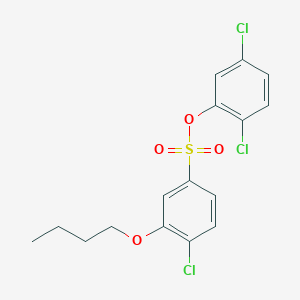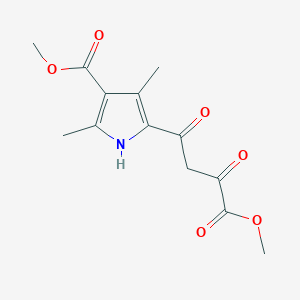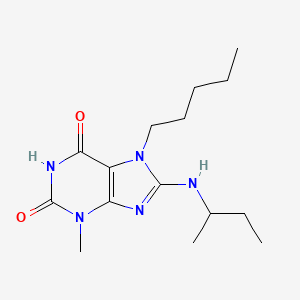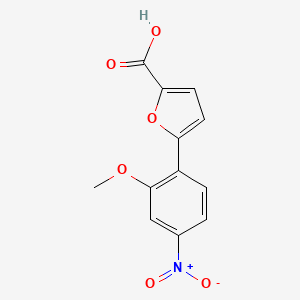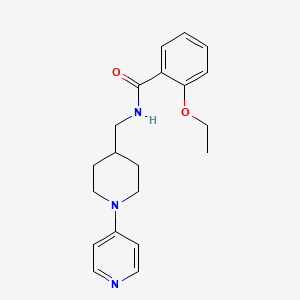
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and spectral properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .科学的研究の応用
Synthesis and Potential Therapeutic Applications
The chemical compound 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide and its derivatives have been explored in various scientific research contexts, focusing on their synthesis, biological activities, and potential therapeutic applications. Although the direct research on this specific compound is limited, insights from closely related chemical entities provide valuable information on the potential scope of applications.
Synthesis and Chemical Properties : Research efforts have been dedicated to synthesizing novel chemical entities derived from related chemical structures, aiming to explore their potential therapeutic benefits. For instance, novel benzodifuranyl derivatives, including benzamides, have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrate significant inhibitory activity on COX-2 enzymes, highlighting their potential in developing new therapeutics for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Biological Activities and Therapeutic Potential : The synthesis of derivatives and exploration of their biological activities are critical in identifying potential therapeutic applications. For example, derivatives of benzamides have been studied for their anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Compounds showing high selectivity and potency in inhibiting acetylcholinesterase could lead to the development of effective treatments for cognitive disorders (H. Sugimoto et al., 1990).
Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of benzamide derivatives have also been a subject of scientific inquiry. Research on new pyridine derivatives, including benzamides, revealed variable and modest activity against bacteria and fungi, underscoring the importance of chemical modification in enhancing therapeutic efficacy (N. Patel et al., 2011). Additionally, some benzamide derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing moderate to good activity and suggesting a promising avenue for anticancer drug development (G. Mohan et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-6-4-3-5-18(19)20(24)22-15-16-9-13-23(14-10-16)17-7-11-21-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVYRYMZNNKIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

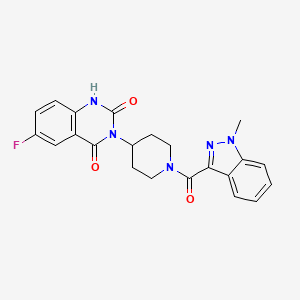
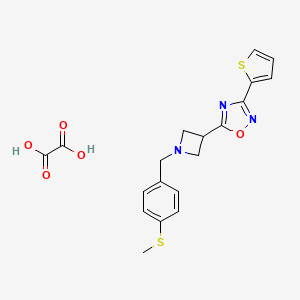
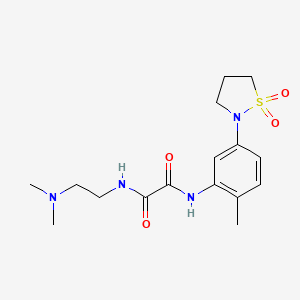

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)

![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)
